4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula . It is a brominated derivative of 1-tosyl-1H-pyrrolo[2,3-b]pyridine, characterized by the presence of a tosyl group attached to the nitrogen atom of the pyrrolopyridine structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of biologically active molecules .
The compound is classified under heterocyclic compounds, specifically within the pyrrolopyridine family. Its structural features allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry. The compound is also recognized for its potential biological activities, which are of interest in pharmacological research .
The synthesis of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves electrophilic aromatic substitution, where bromine is introduced at the 4-position of the pyrrolopyridine ring. The common method includes:
In industrial settings, larger-scale reactions may utilize continuous flow reactors to enhance efficiency and control over reaction conditions.
The molecular structure of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine features a pyrrolopyridine core with a bromine atom at the 4-position and a tosyl group attached to the nitrogen atom. Key structural data include:
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can participate in several types of chemical reactions:
For oxidation reactions, potassium permanganate and chromium trioxide are commonly used. Reduction processes often involve lithium aluminum hydride or hydrogen gas, while nucleophilic substitutions require suitable nucleophiles and bases under controlled conditions.
The mechanism by which 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine exerts its effects varies based on its application:
The physical properties of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine include:
These properties indicate that the compound has significant aromatic character, which influences its reactivity and interactions in chemical environments .
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several applications across various fields:
Its brominated structure enhances its reactivity, making it a valuable building block for complex organic synthesis and drug development efforts .
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine scaffold. The bromine at the C4 position serves as an ideal leaving group for metal-catalyzed transformations, with Suzuki-Miyaura couplings being particularly effective. These reactions typically employ Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts (2–5 mol%), arylboronic acids (1.2 equiv), and bases like K₂CO₃ or Cs₂CO₃ in solvents such as dioxane or DMF at 80–100°C [8]. Optimization studies show that ortho-substituted boronic acids require higher temperatures (110°C) and longer reaction times (24 h) due to steric hindrance, while electron-deficient partners achieve >85% yields within 8 h [7] [8]. The tosyl group remains intact under these conditions, providing nitrogen protection without competing side reactions.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at C4 Position
Catalyst | Base | Solvent | Temp (°C) | Yield Range (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80 | 70–75 |
Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 85–92 |
Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 110 | 60–68 |
Barluenga cross-coupling—using tosylhydrazones as coupling partners—facilitates alkene installation at C4. This method employs PdCl₂(PPh₃)₂ (2.5 mol%) and LiOt-Bu in dioxane at 100°C, converting the bromo group to vinyl derivatives in 40–98% yield [7]. Subsequent reductive cyclization of these intermediates enables access to fused polyheterocycles, demonstrating the compound’s versatility in annulation strategies [7].
Regioselective bromination of 1H-pyrrolo[2,3-b]pyridine occurs at C4 due to the electron-rich nature of this position, driven by the pyrrole nitrogen’s inductive effects. NBS (1.1 equiv) in DMF at 0°C achieves >95% selectivity for 4-bromo-1H-pyrrolo[2,3-b]pyridine, avoiding dibromination byproducts [6]. Tosyl protection follows immediately, using TsCl (1.5 equiv) and DMAP (0.1 equiv) in pyridine at 25°C. This step necessitates anhydrous conditions to prevent hydrolysis, yielding 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine as a crystalline solid (mp 142–144°C) with ≥98% purity after recrystallization from ethanol/water [2] .
The tosyl group confers dual advantages: (i) it blocks N1, directing cross-coupling to C4, and (ii) enhances solubility in organic media for subsequent reactions. However, detosylation challenges exist—refluxing NaOH/MeOH (6 h) is required for deprotection, limiting functional group compatibility [9]. Alternative protecting groups (e.g., SEM) are less stable during bromination, making tosyl optimal for this scaffold.
Solid-phase approaches enable rapid diversification of pyrrolopyridine cores. Wang resin-bound 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine undergoes sequential substitution: first, C6 amination with alkylamines (20% piperidine/DMF), followed by C4 Suzuki coupling with arylboronic acids. Cleavage with TFA/DCM (95:5) then yields 4-aryl-6-alkylamino-1H-pyrrolo[2,3-b]pyridines [5]. For libraries requiring C4 bromination, polymer-supported brominating agents (e.g., PyHBr₃⁺ resin) provide controlled delivery, minimizing overbromination [5].
Table 2: Solid-Phase Synthesis Yield Comparison
Reaction Step | Resin Type | Average Yield (%) | Purity (HPLC) |
---|---|---|---|
Core Immobilization | Wang resin | 92 | >90% |
C6 Amination | Rink amide | 85 | 88% |
C4 Suzuki Coupling | Wang resin | 78 | 82% |
Final Cleavage/Deprotection | Trityl chloride | 90 | 94% |
Combinatorial libraries leverage the C4-bromo handle for "split-and-pool" diversification. After resin cleavage, the 4-bromo intermediate undergoes on-bead Sonogashira or Buchwald-Hartwig reactions, generating 50–100 member libraries with IC₅₀ screening data against kinase targets [5].
The inherent electronic bias of pyrrolo[2,3-b]pyridine complicates C2/C3 functionalization. C2 is electron-deficient (pyridine-like), while C3 is electron-rich (pyrrole-like), leading to unintended mixtures during electrophilic substitutions. For example, Vilsmeier-Haack formylation at C3 competes with C7 attack unless the tosyl group blocks N1 [9] [10]. Computational studies (logP 3.34, TPSA 51.96 Ų) confirm C3’s nucleophilicity, guiding selective C3 lithiation:
Halogen "dance" rearrangements plague C4-brominated derivatives under strong bases. KOt-Bu in DMSO triggers migration of Br from C4 to C3, necessitating low-temperature (<0°C) conditions for C4 functionalization [5] [10]. For C5 activation, directed ortho-metalation (DoM) using DMG groups (e.g., CONEt₂) allows halogenation, though this requires additional steps incompatible with tosyl protection [6] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4